Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)-
Brand Name: Vulcanchem
CAS No.: 71315-17-8
VCID: VC18485282
InChI: InChI=1S/C19H16O4/c20-18(21)13-19(22,17-7-4-12-23-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12,22H,13H2,(H,20,21)
SMILES:
Molecular Formula: C19H16O4
Molecular Weight: 308.3 g/mol

Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)-

CAS No.: 71315-17-8

Cat. No.: VC18485282

Molecular Formula: C19H16O4

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- - 71315-17-8

Specification

CAS No. 71315-17-8
Molecular Formula C19H16O4
Molecular Weight 308.3 g/mol
IUPAC Name 3-(furan-2-yl)-3-hydroxy-3-(4-phenylphenyl)propanoic acid
Standard InChI InChI=1S/C19H16O4/c20-18(21)13-19(22,17-7-4-12-23-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12,22H,13H2,(H,20,21)
Standard InChI Key BAHQNJTUXOYSSF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)(C3=CC=CO3)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(furan-2-yl)-3-hydroxy-3-(4-phenylphenyl)propanoic acid, reflects its three-dimensional arrangement:

  • A biphenyl group (4-phenylphenyl) provides planar aromaticity and hydrophobic character.

  • A furan ring introduces heterocyclic reactivity and electron-rich π-systems.

  • The α-hydroxy acid backbone (3-hydroxypropanoic acid) enables hydrogen bonding and chiral center formation.

The (+)-enantiomer’s absolute configuration remains unspecified in available literature, though its stereochemistry likely influences biological interactions.

Table 1: Key Structural Descriptors

PropertyValueSource
CAS Registry Number71315-16-7 / 71315-17-8
Molecular FormulaC₁₉H₁₆O₄
Molecular Weight308.3 g/mol
SMILES NotationC1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)(C3=CC=CO3)O
Chiral Centers1 (C3 position)

Synthesis and Purification Strategies

Condensation Reaction Pathways

Synthesis typically involves multi-step condensation reactions between substituted phenols and furan derivatives. Key steps include:

  • Biphenyl Precursor Activation: 4-Biphenylyl magnesium bromide reacts with furfural under Grignard conditions to form a secondary alcohol intermediate.

  • Hydroxy Acid Formation: Oxidation of the alcohol group to a ketone, followed by nucleophilic addition of cyanide and hydrolysis yields the α-hydroxy acid backbone.

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature60–80°CMaximizes kinetics while minimizing side reactions
SolventTetrahydrofuran (THF) / Dimethylformamide (DMF)Enhances reactant solubility
Catalystp-Toluenesulfonic acid (PTSA)Accelerates condensation
Purification MethodColumn chromatography (SiO₂, ethyl acetate/hexane)≥95% purity

Reaction yields remain unpublished, though chromatographic purification is standard.

Physicochemical and Reactivity Profiles

Acid-Base Behavior

The compound’s carboxylic acid (pKa ≈ 4.5) and α-hydroxyl group (pKa ≈ 14) govern its solubility:

  • Ionization State: Predominantly deprotonated (COO⁻) at physiological pH, enhancing water solubility.

  • Hydrogen Bonding: The hydroxyl and carboxylate groups form intramolecular H-bonds, stabilizing the cis-enol tautomer.

Reactivity in Esterification

Hydracrylic acid undergoes Fischer esterification with alcohols (e.g., methanol, benzyl alcohol) under acidic conditions:

RCOOH+R’OHH⁺RCOOR’+H₂O\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H⁺}} \text{RCOOR'} + \text{H₂O}

Ester derivatives show increased lipid solubility, potentially enhancing blood-brain barrier permeability in drug candidates.

Hypothetical Applications and Research Directions

Pharmaceutical Development

  • Kinase Inhibition: The biphenyl moiety may act as a ATP-binding site competitor in tyrosine kinases (e.g., EGFR, VEGFR).

  • Antimicrobial Activity: Furan rings exhibit known antimicrobial properties, though specific data for this compound are lacking.

Materials Science

  • Polymer Crosslinking: The diaromatic structure could serve as a crosslinker in epoxy resins, improving thermal stability.

  • Liquid Crystals: Conjugated π-systems may enable mesophase formation in display technologies.

ApplicationAdvantagesChallenges
Drug DeliveryTunable solubility via esterificationUncharacterized pharmacokinetics
Polymer EngineeringHigh thermal stabilityCost-intensive synthesis

Critical Research Gaps and Future Directions

  • Stereochemical Resolution: Absolute configuration determination via X-ray crystallography or chiral HPLC.

  • In Vitro Bioactivity: Screening against cancer cell lines (e.g., MCF-7, A549) and microbial strains.

  • Computational Modeling: DFT studies to predict binding affinities for kinase targets.

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